![molecular formula C24H27FN2O5S B15102200 1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-N-[(4-fluorophenyl)methyl]-octahydro-1H-indole-2-carboxamide](/img/structure/B15102200.png)
1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-N-[(4-fluorophenyl)methyl]-octahydro-1H-indole-2-carboxamide
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Overview
Description
1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-N-[(4-fluorophenyl)methyl]-octahydro-1H-indole-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzodioxine ring, a sulfonyl group, and a fluorophenyl moiety, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-N-[(4-fluorophenyl)methyl]-octahydro-1H-indole-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride with an appropriate indole derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the sulfonamide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and reaction time, as well as the use of efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-N-[(4-fluorophenyl)methyl]-octahydro-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of the corresponding amine or alcohol derivatives.
Scientific Research Applications
1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-N-[(4-fluorophenyl)methyl]-octahydro-1H-indole-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-N-[(4-fluorophenyl)methyl]-octahydro-1H-indole-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)piperidine-4-carboxylic acid: Shares the benzodioxine and sulfonyl groups but differs in the indole and fluorophenyl moieties.
2,3-Dihydro-1,4-benzodioxine-6-sulfonyl chloride: A precursor used in the synthesis of the target compound.
Uniqueness
1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-N-[(4-fluorophenyl)methyl]-octahydro-1H-indole-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C24H27FN2O5S |
---|---|
Molecular Weight |
474.5 g/mol |
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-N-[(4-fluorophenyl)methyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxamide |
InChI |
InChI=1S/C24H27FN2O5S/c25-18-7-5-16(6-8-18)15-26-24(28)21-13-17-3-1-2-4-20(17)27(21)33(29,30)19-9-10-22-23(14-19)32-12-11-31-22/h5-10,14,17,20-21H,1-4,11-13,15H2,(H,26,28) |
InChI Key |
DYKASAQTKFVWSS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2C(C1)CC(N2S(=O)(=O)C3=CC4=C(C=C3)OCCO4)C(=O)NCC5=CC=C(C=C5)F |
Origin of Product |
United States |
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